Methyl 8-chlorooctanoate
Overview
Description
Methyl 8-chlorooctanoate is an organic compound with the molecular formula C9H17ClO2. It is an ester derived from 8-chlorooctanoic acid and methanol. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 8-chlorooctanoate can be synthesized through the esterification of 8-chlorooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a fixed-bed reactor where 8-chlorooctanoic acid and methanol are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields and efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 8-chlorooctanoic acid or other oxidized derivatives.
Reduction: The ester can be reduced to the corresponding alcohol, 8-chlorooctanol, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: 8-chlorooctanoic acid.
Reduction: 8-chlorooctanol.
Substitution: Various substituted octanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 8-chlorooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated esters on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 8-chlorooctanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 8-chlorooctanoic acid, which can then participate in further biochemical reactions. The chlorine atom can also engage in substitution reactions, altering the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Methyl 8-chloro-8-oxooctanoate: This compound has a similar structure but contains an additional oxo group.
Methyl 10-chloro-10-oxodecanoate: Another similar compound with a longer carbon chain and an oxo group.
Uniqueness: Methyl 8-chlorooctanoate is unique due to its specific chain length and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis.
Biological Activity
Methyl 8-chlorooctanoate is an organic compound notable for its diverse applications in organic synthesis and potential biological activity. Its structure, characterized by a chlorine atom on the octanoate chain, allows it to participate in various chemical reactions, influencing its biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C9H17ClO2
- IUPAC Name : this compound
- Functional Groups : Ester and alkyl halide
This compound is synthesized from 8-chlorooctanoic acid and methanol. Its structure allows it to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic chemistry .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrolysis : The ester group can be hydrolyzed to release 8-chlorooctanoic acid, which may exhibit biological effects through metabolic pathways.
- Substitution Reactions : The chlorine atom can be substituted by nucleophiles (e.g., amines), potentially leading to biologically active derivatives.
- Interaction with Biological Molecules : The compound may interact with proteins or enzymes, affecting their function and leading to various biological outcomes .
Antimicrobial Activity
Research indicates that chlorinated compounds often possess antimicrobial properties. For instance, hydrolysis of this compound can yield antibacterial agents. A study demonstrated that derivatives of chlorinated fatty acids showed significant antimicrobial activity against various pathogens .
Enzymatic Reactions
This compound has been explored for its role in enzymatic reactions. A notable study utilized lipase for the resolution of racemic mixtures involving this compound, achieving high enantiomeric excess and yield. This highlights its potential in synthetic biology applications .
Case Studies
- Synthesis of Bioactive Compounds :
- Photocatalytic Reactions :
Comparison with Similar Compounds
The biological activity of this compound can be compared with other chlorinated esters:
Properties
IUPAC Name |
methyl 8-chlorooctanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTARPJPLIGTHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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